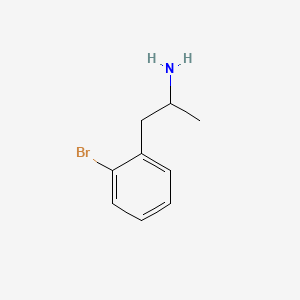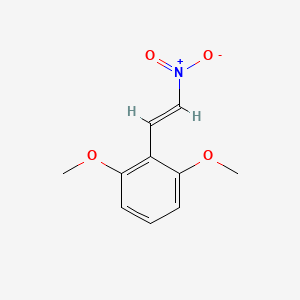
2,6-Dimethoxy-beta-nitrostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-beta-nitrostyrene is a derivative of beta-nitrostyrene . Beta-nitrostyrene is an aromatic compound and a nitroalkene used in the synthesis of indigo dye and the slimicide bromo-nitrostyrene . It is primarily used as an effective component of an AIDS medicament in the field of medicine .
Synthesis Analysis
The synthesis of 2,6-Dimethoxy-beta-nitrostyrene involves adding materials 2,5-dimethoxybenzaldehyde, nitromethane, ammonium acetate, and an organic solvent into a reaction kettle . The mass ratio of the materials 2,5-dimethoxybenzaldehyde to nitromethane to the organic solvent to ammonium acetate is 1:0.7-0.9:4-5:0.25-0.3, and the reaction occurs for 4-10 hours at a temperature of 70-80 ℃ .Molecular Structure Analysis
The molecular formula of 2,6-Dimethoxy-beta-nitrostyrene is C10H11NO4 . Its molecular weight is 209.2 . The InChI string representation of its structure isInChI=1S/C10H11NO4/c1-14-9-3-4-10 (15-2)8 (7-9)5-6-11 (12)13/h3-7H,1-2H3/b6-5+ . Chemical Reactions Analysis
The preparation of phenethylamines and phenylisoproylamines of scientific relevance can be achieved with a NaBH4/CuCl2 system in 10 to 30 minutes via reduction of substituted β-nitrostyrenes . The method also reduces nitrobenzene and methyl benzoate in 92 to 97% yields, respectively, while it has no effect on benzoic acid .Safety and Hazards
Propiedades
IUPAC Name |
1,3-dimethoxy-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHAPEJTWCSVGR-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

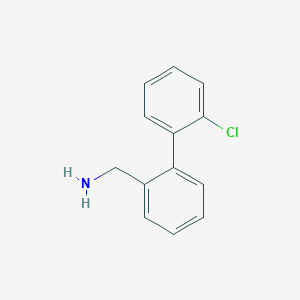
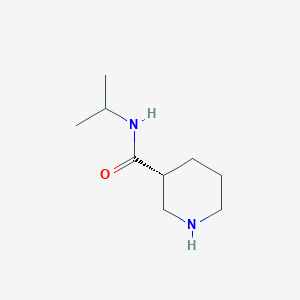

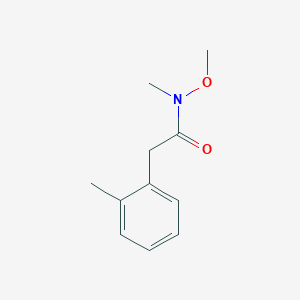

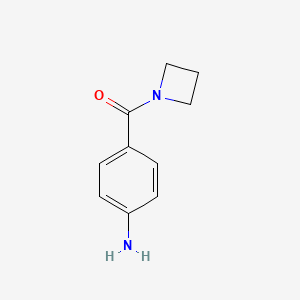
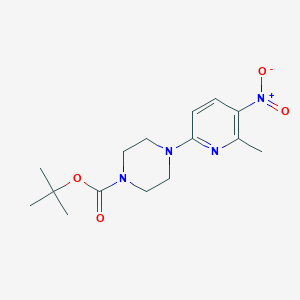

![5-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8271451.png)

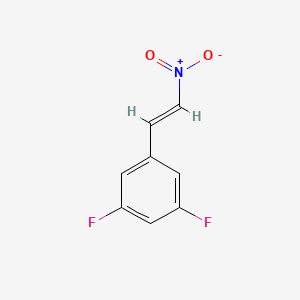
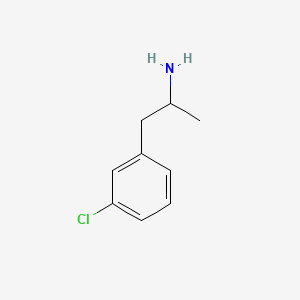
![4-bromo-2-[(E)-2-nitroethenyl]phenol](/img/structure/B8271483.png)
